molecular formula C8H10F3N3O4 B11508960 Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Cat. No.: B11508960
M. Wt: 269.18 g/mol
InChI Key: IZXJSAYPDHDJOF-UHFFFAOYSA-N
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Description

Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an ethyl carbamate group attached to an imidazolidinone ring, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves the reaction of ethyl carbamate with a suitable imidazolidinone precursor. One common method involves the reaction of ethyl isocyanate with 1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets. The imidazolidinone ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Ethyl [1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can be compared with other similar compounds, such as:

    Ethyl [1-methyl-2,5-dioxo-4-(methyl)imidazolidin-4-yl]carbamate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl [1-methyl-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]carbamate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    Ethyl [1-methyl-2,5-dioxo-4-(phenyl)imidazolidin-4-yl]carbamate: Substituted with a phenyl group, leading to different interactions with biological targets.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs.

Properties

Molecular Formula

C8H10F3N3O4

Molecular Weight

269.18 g/mol

IUPAC Name

ethyl N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C8H10F3N3O4/c1-3-18-6(17)13-7(8(9,10)11)4(15)14(2)5(16)12-7/h3H2,1-2H3,(H,12,16)(H,13,17)

InChI Key

IZXJSAYPDHDJOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)C)C(F)(F)F

Origin of Product

United States

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